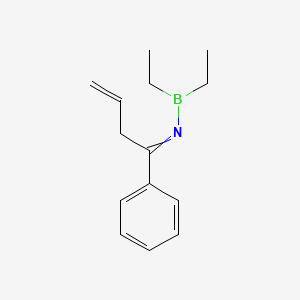
N-(Diethylboranyl)-1-phenylbut-3-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diethylboranyl)-1-phenylbut-3-en-1-imine is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to a nitrogen atom, which is further connected to a phenyl group and a butenyl chain. The presence of both boron and nitrogen in the molecular structure imparts distinctive reactivity and functionality, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylboranyl)-1-phenylbut-3-en-1-imine typically involves the reaction of diethylborane with 1-phenylbut-3-en-1-imine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Diethylboranyl)-1-phenylbut-3-en-1-imine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions to oxidize the boron atom.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed to reduce the imine group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(Diethylboranyl)-1-phenylbut-3-en-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals is being explored.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(Diethylboranyl)-1-phenylbut-3-en-1-imine involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with various biomolecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert therapeutic effects, particularly in the context of BNCT, where the boron atom captures neutrons and releases high-energy particles to destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(Diethylboranyl)-1-phenylbut-3-en-1-amine: Similar structure but with an amine group instead of an imine.
N-(Diethylboranyl)-1-phenylprop-2-en-1-imine: Similar structure but with a shorter carbon chain.
N-(Diethylboranyl)-1-phenylbut-3-en-1-ol: Similar structure but with a hydroxyl group instead of an imine.
Uniqueness
N-(Diethylboranyl)-1-phenylbut-3-en-1-imine is unique due to its combination of a boron atom and an imine group, which imparts distinctive reactivity and potential applications. The presence of both boron and nitrogen allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62613-46-1 |
|---|---|
Molecular Formula |
C14H20BN |
Molecular Weight |
213.13 g/mol |
IUPAC Name |
N-diethylboranyl-1-phenylbut-3-en-1-imine |
InChI |
InChI=1S/C14H20BN/c1-4-10-14(16-15(5-2)6-3)13-11-8-7-9-12-13/h4,7-9,11-12H,1,5-6,10H2,2-3H3 |
InChI Key |
PIDAXFNLJBYAIH-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)N=C(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















